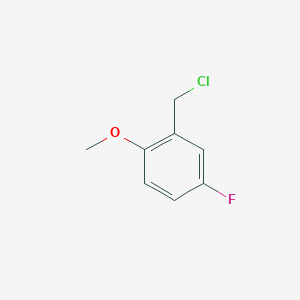

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

Description

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

Benzylic halides, the class of compounds to which 2-(Chloromethyl)-4-fluoro-1-methoxybenzene belongs, are recognized as fundamentally important intermediates in synthetic organic chemistry. rsc.orgnih.gov Their utility stems primarily from the reactivity of the benzylic carbon-halogen bond, which facilitates a wide array of chemical transformations. The chloromethyl group (-CH₂Cl) in 2-(Chloromethyl)-4-fluoro-1-methoxybenzene serves as a highly reactive electrophilic center, making the compound an excellent substrate for nucleophilic substitution reactions.

This reactivity allows for the facile introduction of the 5-fluoro-2-methoxybenzyl moiety into various molecular scaffolds. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride ion, leading to the formation of benzyl (B1604629) amines, ethers, and esters, respectively. nih.gov Furthermore, benzylic halides are instrumental in the formation of carbon-carbon bonds through reactions like Friedel-Crafts alkylations and as precursors for organometallic compounds. acs.org The presence of the chloromethyl group specifically enhances the compound's utility as an intermediate for alkylation and cross-coupling reactions. The versatility of this class of reagents is highlighted by their application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govacs.org

Overview of Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene is a direct consequence of the interplay between its distinct structural components: the benzene (B151609) ring, the chloromethyl substituent, the fluorine atom, and the methoxy (B1213986) group.

Chloromethyl Group: This is the primary site of reactivity for many transformations. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. After the cleavage of the C-Cl bond, the resulting benzyl carbocation is stabilized by resonance with the aromatic ring, which makes benzylic halides more reactive than primary alkyl halides in Sₙ1 type reactions. quora.com The chloromethyl group can also be reduced to a methyl group or oxidized to form corresponding aldehydes or carboxylic acids.

Fluorine Atom: Located at the para-position to the methoxy group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. chlorobenzene.ltd This effect decreases the electron density of the benzene ring. chlorobenzene.ltd Fluorine's presence can significantly alter the physical, chemical, and biological properties of a molecule, often enhancing thermal stability, lipophilicity, and bioavailability in pharmaceutical applications. numberanalytics.com

Methoxy Group: The methoxy group (-OCH₃) is situated at the ortho-position to the chloromethyl group. It acts as an electron-donating group through a positive resonance effect (+R or +M), where its lone pair of electrons can delocalize into the benzene ring. chlorobenzene.ltd This effect increases the electron density of the ring, particularly at the ortho and para positions.

Below is a table summarizing key chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| CAS Number | 19415-40-8 |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Density | Not specified in provided results |

Data compiled from search results. guidechem.comuni.lu

Historical Context and Evolution of Research on Halogenated Methoxyphenyl Derivatives

The study of halogenated methoxyphenyl derivatives is rooted in the broader history of organofluorine chemistry, which began in the 19th century. numberanalytics.comwikipedia.org An early milestone was the synthesis of fluoromethane (B1203902) by Dumas and Péligot. wikipedia.org The field significantly advanced with Henri Moissan's isolation of elemental fluorine in 1886 and the subsequent development of new fluorination methods, such as the Swarts reaction. numberanalytics.com

Industrial organofluorine chemistry has seen extensive development over the past 80 years, spurred by the unique properties that fluorine atoms impart to organic molecules. researchgate.netjst.go.jp Initially, research focused on creating highly stable materials like chlorofluorocarbons (CFCs) and polymers such as polytetrafluoroethylene (Teflon). wikipedia.orgresearchgate.net

In recent decades, the focus has shifted towards fine chemical and pharmaceutical applications. The incorporation of halogens, particularly fluorine, into drug candidates has become a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Halogenated methoxyphenyl structures are prevalent in many pharmacologically active compounds. For instance, trimethoxylated halogenated chalcones have been investigated as potential inhibitors of enzymes relevant to neurodegenerative disorders, where the halogen atom can contribute to binding affinity. nih.gov The evolution of synthetic methods, including the development of safer and more selective electrophilic fluorinating agents like Selectfluor, has further expanded the accessibility and research interest in complex organofluorine compounds. nih.govnih.gov

Scope and Objectives of Current Research Trajectories Involving 2-(Chloromethyl)-4-fluoro-1-methoxybenzene

While specific, large-scale research campaigns focusing solely on 2-(Chloromethyl)-4-fluoro-1-methoxybenzene are not prominent in the provided search results, its role and potential can be inferred from its chemical nature. Current research trajectories involving this compound are likely centered on its use as a specialized building block in organic synthesis. The commercial availability of the compound suggests its application in both academic and industrial research settings. echemi.comscbt.com

The primary objective of using this reagent is to introduce the 5-fluoro-2-methoxybenzyl fragment into larger, more complex molecules. Research in medicinal chemistry is a probable destination for such synthetic endeavors. The combination of a fluorine atom and a methoxy group on a phenyl ring is a feature found in various biologically active molecules. Therefore, researchers may use 2-(Chloromethyl)-4-fluoro-1-methoxybenzene to synthesize novel analogues of existing drugs or to create new chemical entities for screening in drug discovery programs.

Another potential area of research is in materials science. Fluorinated organic compounds can possess unique properties relevant to the development of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene could be leveraged to fine-tune the electronic and physical properties of new materials. Current research would likely involve multi-step syntheses where this compound serves as a key starting material for creating target structures with desired biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloromethyl 4 Fluoro 1 Methoxybenzene

Strategies for the Introduction of the Chloromethyl Moiety on Substituted Aromatic Rings

Electrophilic Aromatic Chloromethylation Reactions

Electrophilic aromatic chloromethylation involves the reaction of an aromatic ring with an electrophilic source of a chloromethyl group. This is a common strategy for forming chloromethyl arenes.

The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgjk-sci.com It utilizes formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. libretexts.org The reaction proceeds under acidic conditions where formaldehyde is protonated, enhancing its electrophilicity. The activated formaldehyde is then attacked by the electron-rich aromatic ring of a substrate like 4-fluoro-1-methoxybenzene. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the corresponding benzyl chloride, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, in the presence of hydrochloric acid. libretexts.org The electron-donating nature of the methoxy (B1213986) group facilitates this electrophilic substitution. jk-sci.com However, a common side reaction is the formation of diarylmethane byproducts, where the newly formed benzyl chloride alkylates another molecule of the starting arene. jk-sci.com

The efficiency of chloromethylation with formaldehyde and HCl is significantly enhanced by the use of a Lewis acid catalyst. wikipedia.orglibretexts.org Zinc chloride (ZnCl₂) is the most commonly used catalyst for this purpose. organic-chemistry.org The Lewis acid coordinates to the oxygen atom of formaldehyde, further polarizing the C=O bond and increasing the electrophilic character of the carbon atom. wikipedia.org This heightened electrophilicity allows the reaction to proceed even with moderately deactivated aromatic rings. wikipedia.org Other Lewis acids, such as aluminum chloride, tin tetrachloride, and iron trichloride (B1173362), have also been employed to catalyze this transformation. unive.it The choice of catalyst can influence reaction rates and selectivity.

Table 1: Common Lewis Acids in Chloromethylation

| Lewis Acid Catalyst | Typical Application/Notes |

|---|---|

| Zinc Chloride (ZnCl₂) | Most common catalyst for Blanc chloromethylation; effective for a range of substrates. libretexts.org |

| Aluminum Chloride (AlCl₃) | A very strong Lewis acid, can sometimes lead to increased side product formation. researchgate.net |

| Tin(IV) Chloride (SnCl₄) | Effective catalyst, also used in Friedel-Crafts type reactions. unive.it |

Free Radical Chlorination Pathways at Benzylic Positions

An alternative synthetic route involves the free radical chlorination of a precursor molecule that already contains a methyl group at the desired C2 position, namely 4-fluoro-1-methoxy-2-methylbenzene. This pathway is a type of halogenation typical for alkyl-substituted aromatic compounds. wikipedia.org The reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for benzylic chlorination. researchgate.netgalchimia.com It serves as a source of chlorine radicals in a more controlled manner than gaseous chlorine, often leading to higher selectivity for monosubstitution and minimizing the formation of polychlorinated byproducts. wisc.edu The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). These initiators decompose upon heating to generate free radicals, which then abstract a hydrogen atom from the benzylic methyl group of the substrate. This creates a stabilized benzylic radical, which subsequently reacts with NCS to form the desired chloromethyl product and a succinimidyl radical, propagating the chain reaction. researchgate.net

Table 2: Common Radical Initiators for Benzylic Chlorination

| Initiator | Abbreviation | Typical Decomposition Temperature |

|---|---|---|

| Benzoyl Peroxide | BPO | 65-85 °C |

The industrial synthesis of benzyl chlorides often relies on the free radical chlorination of toluenes using elemental chlorine (Cl₂) under thermal or photochemical (UV light) conditions. mdpi.comgoogleapis.com This method can be applied to the synthesis of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene from its corresponding 2-methyl precursor. Initiation occurs through the homolytic cleavage of the Cl-Cl bond by UV radiation or heat, generating two chlorine radicals. masterorganicchemistry.com A chlorine radical then abstracts a benzylic hydrogen to form a benzyl radical and HCl. libretexts.org This benzyl radical reacts with another molecule of Cl₂ to yield the product and a new chlorine radical, which continues the chain. sarthaks.com A significant drawback of this method is the potential for over-chlorination, leading to the formation of dichloromethyl and trichloromethyl byproducts. quora.com Reaction conditions, such as the molar ratio of chlorine to the aromatic substrate, must be carefully controlled to maximize the yield of the desired monochlorinated product. googleapis.comyoutube.com

Conversion of Functionalized Precursors to 2-(Chloromethyl)-4-fluoro-1-methoxybenzene

A common and effective strategy for synthesizing 2-(chloromethyl)-4-fluoro-1-methoxybenzene involves a two-step process: the reduction of an aromatic carboxylic acid derivative to a benzyl alcohol, followed by the chlorination of that alcohol. This pathway is often preferred due to the accessibility of the necessary precursors and the generally high efficiency of the individual reactions.

Reduction of Aromatic Carboxylic Acid Derivatives to Benzyl Alcohols

The initial step in this synthetic sequence is the reduction of a suitable aromatic carboxylic acid or its ester to the corresponding benzyl alcohol. For the synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene, the logical precursor is 4-fluoro-2-methoxybenzoic acid or its corresponding ester. cymitquimica.comfishersci.ca The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of carboxylic acids due to its high reactivity. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), can also effectively reduce carboxylic acids. This reagent offers the advantage of being less reactive towards some other functional groups compared to LiAlH₄, which can be beneficial in more complex molecules. The reaction with borane also requires an acidic or aqueous workup to hydrolyze the intermediate borate (B1201080) ester.

For the reduction of esters, such as methyl 4-fluoro-2-methoxybenzoate (B8386723), milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes be employed, although LiAlH₄ is also highly effective. The choice of reducing agent can be influenced by factors such as cost, safety, and the presence of other functional groups in the molecule.

Chlorination of Benzyl Alcohols with Thionyl Chloride, Phosphorus Trichloride, or Analogous Reagents

The second step in this sequence is the conversion of the newly formed benzyl alcohol, (4-fluoro-2-methoxyphenyl)methanol, into the target compound, 2-(chloromethyl)-4-fluoro-1-methoxybenzene. This is achieved through a chlorination reaction, which replaces the hydroxyl group of the alcohol with a chlorine atom.

Several reagents are commonly used for this transformation, with thionyl chloride (SOCl₂) being one of the most prevalent. The reaction with thionyl chloride is often carried out in the presence of a small amount of a tertiary amine, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct. The byproducts of this reaction, sulfur dioxide (SO₂) and HCl, are gases, which can simplify the purification of the desired product.

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective chlorinating agents for this purpose. These reagents react with the alcohol to form the corresponding alkyl chloride. The choice between these phosphorus halides can depend on the specific reaction conditions and the desired reactivity.

Another common method for this type of chlorination is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). This reaction proceeds under milder conditions than those typically required for thionyl chloride or phosphorus halides, which can be advantageous for sensitive substrates.

Regardless of the specific reagent used, the successful conversion of the benzyl alcohol to the benzyl chloride is a critical step in obtaining 2-(chloromethyl)-4-fluoro-1-methoxybenzene in high purity.

Multi-step Synthetic Sequences from Readily Available Starting Materials

The synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene can be designed as a multi-step sequence starting from more fundamental and readily available chemicals. A logical starting material for this synthesis is 4-fluoroanisole. chemicalbook.com From this starting point, a formylation reaction, such as the Vilsmeier-Haack reaction or Rieche formylation, can introduce a formyl group (-CHO) onto the aromatic ring, preferentially at the position ortho to the methoxy group due to its directing effect. This would yield 4-fluoro-2-methoxybenzaldehyde.

Following the formation of the aldehyde, a reduction step is necessary to convert the formyl group to a hydroxymethyl group (-CH₂OH), yielding (4-fluoro-2-methoxyphenyl)methanol. This reduction can be readily accomplished using common reducing agents like sodium borohydride (NaBH₄).

Finally, as described in the previous section, the resulting benzyl alcohol is chlorinated using a suitable reagent like thionyl chloride to produce the final product, 2-(chloromethyl)-4-fluoro-1-methoxybenzene. This multi-step approach allows for the construction of the target molecule from simple precursors, with each step being a well-established and generally high-yielding transformation. youtube.com

Control of Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of substituted aromatic compounds like 2-(chloromethyl)-4-fluoro-1-methoxybenzene, the control of regioselectivity is of paramount importance. Stereoselectivity is not a concern in the synthesis of this particular achiral molecule.

Directing Effects of Fluoro and Methoxy Substituents on Electrophilic Attack

The positions of the substituents on the benzene (B151609) ring are determined by the directing effects of the groups already present on the ring during electrophilic aromatic substitution reactions. csbsju.edulumenlearning.com In the case of synthesizing the precursors to 2-(chloromethyl)-4-fluoro-1-methoxybenzene, the starting material is often a monosubstituted or disubstituted benzene, and the introduction of new functional groups must be guided to the correct positions.

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director. masterorganicchemistry.comorganicchemistrytutor.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.com This makes these positions more susceptible to attack by electrophiles.

The fluoro group (-F), on the other hand, is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring through the inductive effect. csbsju.edu However, like other halogens, it is also an ortho-, para-director because its lone pairs can participate in resonance and help to stabilize the carbocation intermediate at these positions. libretexts.org

When both a methoxy and a fluoro group are present on the benzene ring, their directing effects must be considered in concert. The methoxy group is a much stronger activating group than the fluoro group is a deactivating group. Therefore, the methoxy group's directing effect will generally dominate, and incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. In 4-fluoroanisole, the para position relative to the methoxy group is already occupied by the fluorine atom. Thus, electrophilic attack will be strongly directed to the positions ortho to the methoxy group.

Strategies for Ortho-, Meta-, and Para-Differentiation

To achieve the desired substitution pattern in the synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene, specific strategies for differentiating between the ortho, meta, and para positions are employed. leah4sci.comyoutube.com The inherent directing effects of the substituents are the primary tool for achieving this differentiation.

For instance, starting with 4-fluoroanisole, the strong ortho-directing effect of the methoxy group is exploited to introduce a functional group at the 2-position. This is a key step in establishing the correct substitution pattern for the final product.

In cases where the desired regiochemistry cannot be achieved through direct electrophilic aromatic substitution, other strategies may be employed. One such strategy is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org In this technique, a directing group, such as a methoxy group, can coordinate to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. unblog.frrsc.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at that specific position. This method provides excellent control over regioselectivity and is a powerful tool for the synthesis of highly substituted aromatic compounds.

By carefully selecting the starting materials and reaction conditions, and by leveraging the directing effects of the existing substituents, it is possible to synthesize 2-(chloromethyl)-4-fluoro-1-methoxybenzene with a high degree of regiochemical control.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Fluoroanisole | C₇H₇FO | Starting Material |

| 4-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | Precursor |

| (4-Fluoro-2-methoxyphenyl)methanol | C₈H₉FO₂ | Intermediate |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

| Lithium aluminum hydride | LiAlH₄ | Reducing Agent |

Table 2: Regiochemical Influence of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

List of Chemical Compounds

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

4-Fluoroanisole

4-Fluoro-2-methoxybenzaldehyde

4-Fluoro-2-methoxybenzoic acid

(4-Fluoro-2-methoxyphenyl)methanol

Appel reaction

Borane

Carbon tetrachloride

Lithium aluminum hydride

Methyl 4-fluoro-2-methoxybenzoate

Phosphorus pentachloride

Phosphorus trichloride

Pyridine

Sodium borohydride

Thionyl chloride

Triethylamine

Triphenylphosphine

Vilsmeier-Haack reaction

Process Optimization and Scalability in Laboratory and Industrial Synthesis

The primary and most common method for the synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene is the chloromethylation of 4-fluoroanisole. This electrophilic aromatic substitution reaction is typically carried out using a chloromethylating agent in the presence of a Lewis acid catalyst. However, the seemingly straightforward reaction is fraught with challenges, including the formation of side products and the handling of hazardous materials, necessitating careful optimization of the process parameters.

A foundational approach to this synthesis involves the use of chloromethyl methyl ether and a Lewis acid like aluminum chloride. This method, analogous to the one described for the synthesis of 1-chloromethyl-2,4,5-trifluorobenzene, can be adapted for 4-fluoroanisole. In a typical laboratory setup, the reaction is conducted at room temperature over several hours.

To mitigate the formation of unwanted byproducts, such as bis(4-fluoro-1-methoxyphenyl)methane, and to enhance the regioselectivity of the chloromethylation, controlling the reaction temperature is critical. Maintaining a temperature range of 0-5°C has been shown to be effective in minimizing side reactions. Furthermore, the stoichiometry of the reactants and catalyst plays a pivotal role in the reaction's success. An optimized molar ratio of the substrate to the chloromethylating agent and catalyst is essential for maximizing the yield and purity of the desired product.

Another established method for chloromethylation involves the use of paraformaldehyde and hydrochloric acid. This in-situ generation of the chloromethylating species is often preferred in industrial settings due to safety considerations associated with handling chloromethyl ethers.

The choice of solvent also significantly impacts the reaction outcome. While various solvents can be employed, the selection is often guided by factors such as reactant solubility, reaction temperature, and ease of workup.

Recent advancements have explored more environmentally friendly and energy-efficient synthetic routes. One such innovative approach is photocatalytic chloromethylation. This method utilizes UV light and a titanium dioxide (TiO₂) catalyst to activate the chloromethyl precursor at ambient temperatures, reportedly achieving a yield of 70%. This not only reduces the energy consumption of the process but also offers a potentially safer reaction pathway.

The transition from laboratory-scale synthesis to industrial production presents a new set of challenges. Key considerations for scalability include:

Heat Management: Chloromethylation reactions are often exothermic. Efficient heat dissipation is crucial on a large scale to prevent runaway reactions and ensure consistent product quality. This may necessitate the use of specialized reactors with advanced cooling systems.

Mass Transfer: Ensuring efficient mixing of reactants is vital for achieving high conversion rates and minimizing localized side reactions. The choice of agitator and reactor design becomes critical in large-scale production.

Workup and Purification: The purification of 2-(chloromethyl)-4-fluoro-1-methoxybenzene on an industrial scale requires robust and efficient methods. While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. Industrial processes may employ techniques such as distillation or crystallization to achieve the desired purity.

Safety and Environmental Concerns: The handling of hazardous materials like chloromethylating agents and Lewis acids on a large scale demands strict safety protocols and waste management procedures to minimize environmental impact.

The following interactive data tables summarize key findings from research on the optimization of the synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene and related compounds.

Table 1: Comparison of Synthetic Methodologies for Chloromethylation

| Methodology | Chloromethylating Agent | Catalyst | Temperature | Reaction Time | Reported Yield |

| Friedel-Crafts Alkylation | Chloromethyl methyl ether | Aluminum chloride | Room Temperature | 8 hours | ~80% |

| In-situ Generation | Paraformaldehyde / HCl | - | Reflux | 3 hours | Not Specified |

| Photocatalysis | Chloromethyl precursor | TiO₂ / UV light | Ambient | Not Specified | 70% |

Table 2: Optimization of Reaction Parameters for Friedel-Crafts Chloromethylation

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity |

| Temperature | Room Temperature | 0-5°C | Lower temperature reduces side product formation, improving purity. |

| Substrate:Catalyst Ratio | 1:1 | 1:1.2 | A slight excess of catalyst can improve conversion, but may also increase side reactions. |

| Solvent | Dichloromethane | 1,2-Dichloroethane | Solvent choice can influence reaction rate and selectivity. |

Nucleophilic Substitution Reactions at the Benzylic Chloride

The chloromethyl group at the 2-position of the benzene ring is the most reactive site on the molecule for nucleophilic attack. As a benzylic halide, the C-Cl bond is activated towards substitution via an SN2 mechanism, facilitated by the stability of the transition state which benefits from conjugation with the adjacent aromatic ring. This reactivity allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions.

Formation of Carbon-Carbon Bonds via Alkylation and Arylation Reactions

The electrophilic nature of the benzylic carbon in 2-(chloromethyl)-4-fluoro-1-methoxybenzene enables its use as an alkylating agent to form new carbon-carbon bonds. It can react with a variety of carbon-based nucleophiles, including enolates, organometallic reagents, and electron-rich aromatic systems.

A notable application is in the Friedel-Crafts alkylation of electron-rich heterocycles. For instance, the synthesis of 4-fluoro-1-methoxy-1H-inden-3-ylmethanone utilizes 2-(chloromethyl)-4-fluoro-1-methoxybenzene to alkylate an indole derivative. This type of reaction is crucial for building complex molecular scaffolds used in medicinal chemistry.

| Reactant | Product | Reaction Type | Significance |

|---|---|---|---|

| Indole Derivatives | Substituted Indene Derivatives | Friedel-Crafts Alkylation | Forms C-C bonds with electron-rich heterocycles. |

| Malonic Esters | Substituted Propanoic Acid Derivatives | Alkylation of Enolates | Classic method for chain extension. |

| Organocuprates | 2-Alkyl-4-fluoro-1-methoxybenzene | Coupling with Organometallics | Provides a route to introduce various alkyl groups. |

Synthesis of Nitrogen-Containing Derivatives (e.g., Azides, Amines, Amides)

The benzylic chloride readily reacts with various nitrogen nucleophiles to produce a range of nitrogen-containing compounds. These reactions are fundamental for introducing amine functionalities and other nitrogen-based groups into molecular structures.

A direct application is seen in the synthesis of N-((5-fluoro-2-methoxybenzyl)oxy)picolinamide, where the sodium salt of N-hydroxypicolinamide displaces the chloride ion from 2-(chloromethyl)-4-fluoro-1-methoxybenzene to form an ether linkage to an oxime nitrogen. Other common transformations include reaction with sodium azide (B81097) to form the corresponding benzyl azide, which can be subsequently reduced to the primary amine or used in click chemistry. Direct alkylation of primary or secondary amines provides access to secondary and tertiary amines, respectively.

| Nucleophile | Product Class | Reaction Conditions | Significance |

|---|---|---|---|

| Sodium Azide (NaN3) | Benzyl Azides | Polar aprotic solvent (e.g., DMF, DMSO) | Precursor for primary amines and triazoles. |

| Ammonia (B1221849), Primary/Secondary Amines | Benzylamines | Base (e.g., K2CO3, Et3N) in solvent like ACN | Direct formation of C-N bonds. |

| Phthalimide (B116566) Potassium Salt | N-Benzylphthalimides | DMF, heat | Key step in the Gabriel synthesis of primary amines. |

| N-Hydroxypicolinamide | N-benzyloxy amides | Base (e.g., NaH) in THF | Synthesis of complex bioactive molecules. |

Introduction of Oxygen and Sulfur Functional Groups (e.g., Ethers, Thiols, Sulfides)

Oxygen and sulfur nucleophiles react efficiently with 2-(chloromethyl)-4-fluoro-1-methoxybenzene. The Williamson ether synthesis, involving the reaction with an alkoxide or a phenoxide, is a standard method to form ethers. Similarly, thioethers (sulfides) are readily prepared by reaction with thiolates.

An example of this reactivity is found in the synthesis of 2-((5-fluoro-2-methoxybenzyl)thio)pyrimidine-4,6-diol, where the thiol group of the pyrimidine derivative attacks the benzylic carbon, displacing the chloride to form a thioether. This reaction highlights the compound's utility in synthesizing complex heterocyclic structures with potential biological activity.

| Nucleophile | Product Class | Reaction Type | Typical Conditions |

|---|---|---|---|

| Alkoxides (RO-), Phenoxides (ArO-) | Ethers (R-O-Bn) | Williamson Ether Synthesis | Base (e.g., NaH, K2CO3) in polar solvent (e.g., DMF, THF) |

| Thiolates (RS-), Thiophenoxides (ArS-) | Thioethers (R-S-Bn) | Nucleophilic Substitution | Base (e.g., K2CO3, NaOH) in solvent (e.g., EtOH, DMF) |

| Acetate (CH3COO-) | Benzyl Esters | Nucleophilic Substitution | Phase-transfer catalyst or polar aprotic solvent |

Reactivity with Other Heteroatom Nucleophiles

Beyond N, O, and S nucleophiles, the benzylic chloride can react with other heteroatoms to create diverse functional groups. For example, reaction with triphenylphosphine yields a phosphonium (B103445) salt. These salts are stable, crystalline solids that are valuable as precursors for Wittig reagents, which are used to convert aldehydes and ketones into alkenes. Reaction with cyanide salts, such as sodium or potassium cyanide, provides a route to the corresponding benzyl nitrile. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Cross-Coupling Reactions Involving Aromatic Ring Functionalization

Functionalization of the aromatic ring of 2-(chloromethyl)-4-fluoro-1-methoxybenzene via palladium-catalyzed cross-coupling reactions is challenging due to the substituents present. The C-Cl bond is benzylic (sp³ hybridized) and thus not a typical substrate for reactions like Suzuki or Heck, which primarily couple sp² carbons. The C-F bond on the aromatic ring is exceptionally strong and generally inert to the standard conditions used for these cross-coupling reactions. However, advances in catalyst design have made the activation of C-F bonds possible, though it remains a specialized area.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. chemistnotes.comjk-sci.com While the direct coupling of the C-F bond in 2-(chloromethyl)-4-fluoro-1-methoxybenzene is difficult, it is a potential pathway for modification.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. organic-chemistry.org The reactivity of halides follows the trend I > Br > OTf >> Cl >>> F. nih.gov For an aryl fluoride to participate, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, and harsh reaction conditions may be required to facilitate the difficult oxidative addition step. Fluoride ions can also play a complex role, sometimes promoting transmetalation but also potentially forming unreactive anionic species. thieme-connect.comresearchgate.net

Heck Reaction : The Heck reaction couples an organic halide with an alkene. byjus.comrsc.org The mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org Like the Suzuki reaction, the activation of an aryl fluoride is a significant barrier, and aryl chlorides are already slow to react. jk-sci.com

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnrochemistry.com The reactivity trend for the halide is similar to that in other cross-coupling reactions, making aryl fluorides the least reactive substrates. wikipedia.orgnrochemistry.com However, highly efficient catalyst systems have been developed that can promote the coupling of unreactive fluoroarenes. organic-chemistry.org

| Reaction Name | Coupling Partners | General Mechanism Steps | Challenge with Aryl Fluoride |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | Oxidative Addition, Transmetalation, Reductive Elimination | High C-F bond strength makes oxidative addition difficult. |

| Heck | Alkene + Organic Halide | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | High C-F bond strength hinders the initial catalytic step. |

| Sonogashira | Terminal Alkyne + Organic Halide | Oxidative Addition, Transmetalation, Reductive Elimination | High C-F bond strength makes oxidative addition difficult. |

| Stille | Organostannane + Organic Halide | Oxidative Addition, Transmetalation, Reductive Elimination | High C-F bond strength; toxicity of tin reagents. |

An in-depth analysis of the chemical behavior of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene reveals a complex interplay of substituent effects that govern its transformation pathways. This article focuses exclusively on the chemical transformations, reactivity of the aromatic core, and the modulating influence of its functional groups.

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 4 Fluoro 1 Methoxybenzene

Elucidation of Reaction Mechanisms for Chloromethylation Processes

The formation of 2-(chloromethyl)-4-fluoro-1-methoxybenzene typically occurs through the chloromethylation of 4-fluoro-1-methoxybenzene (4-fluoroanisole). This reaction is a form of electrophilic aromatic substitution. dur.ac.uk The most common reagents for this process are formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. dur.ac.ukgoogle.com

The precise nature of the electrophilic species has been a subject of discussion. One proposed mechanism involves the protonation of formaldehyde by the acidic conditions, making the carbonyl carbon significantly more electrophilic. wikipedia.org The aromatic ring of 4-fluoroanisole, activated by the electron-donating methoxy (B1213986) group, then attacks this electrophile. dur.ac.uk The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the chloromethyl derivative in the presence of hydrogen chloride. wikipedia.org

Alternative electrophiles have also been considered, including the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), particularly when a catalyst like zinc chloride is employed. wikipedia.org In some cases, especially with highly activated aromatic rings like those containing a methoxy group, the reaction can proceed without a catalyst. dur.ac.uk The reaction is typically conducted at controlled temperatures (e.g., 0–5°C) to minimize the formation of side products, such as diarylmethanes, which can arise from the further reaction of the chloromethylated product with another molecule of the starting arene. google.com

Understanding the Nature of Nucleophilic Substitution at the Benzylic Carbon (Sₙ1 vs. Sₙ2 Pathways)

The benzylic carbon in 2-(chloromethyl)-4-fluoro-1-methoxybenzene is a key site for nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or an Sₙ2 mechanism, and the predominant pathway is influenced by the reaction conditions. quora.com

Sₙ1 Pathway: The Sₙ1 mechanism involves the formation of a benzylic carbocation as the rate-determining step. quora.com The stability of this carbocation is a crucial factor. In the case of 2-(chloromethyl)-4-fluoro-1-methoxybenzene, the positive charge on the benzylic carbon can be delocalized into the aromatic ring through resonance. quora.com The presence of the electron-donating methoxy group at the para position further stabilizes this carbocation, making the Sₙ1 pathway more favorable. youtube.com Polar protic solvents, such as water and alcohols, can also promote the Sₙ1 mechanism by stabilizing the carbocation intermediate and the leaving group. quora.comncert.nic.in

Sₙ2 Pathway: The Sₙ2 mechanism is a concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride leaving group departs. quora.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.com While benzylic halides are generally reactive in Sₙ2 reactions due to the ability of the benzene (B151609) ring to stabilize the transition state through π-electron delocalization, steric hindrance can play a role. youtube.com For primary benzylic halides like 2-(chloromethyl)-4-fluoro-1-methoxybenzene, steric hindrance is minimal, allowing for effective backside attack by the nucleophile. ncert.nic.inyoutube.com

The choice between Sₙ1 and Sₙ2 mechanisms for 2-(chloromethyl)-4-fluoro-1-methoxybenzene is therefore a delicate balance of factors including the nucleophile's strength, solvent polarity, and the electronic effects of the substituents on the benzene ring. quora.comyoutube.com

Mechanistic Insights into Cross-Coupling and Other Aromatic Transformations

2-(Chloromethyl)-4-fluoro-1-methoxybenzene can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. A common example is the Suzuki-Miyaura coupling, where the chloromethyl group can be transformed into other functional groups prior to coupling, or in some cases, the aryl chloride can directly participate. More commonly, related bromo or iodo analogs are used in these reactions.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provides a framework for understanding these transformations. The catalytic cycle typically involves several key steps: wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aromatic compound, forming a Pd(II) intermediate. wikipedia.org

Transmetalation (for Suzuki-Miyaura): In the Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to the palladium center.

Migratory Insertion (for Heck): In the Heck reaction, an alkene inserts into the Pd-C bond. wikipedia.org

β-Hydride Elimination (for Heck): A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. nih.gov

The specific pathway and efficiency of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, bulky electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of chloromethylation reactions have provided valuable information about the rate-determining steps. For the chloromethylation of aromatic compounds, the rate law can vary depending on the specific reagents and catalysts used. For example, studies on the chloromethylation of benzene and toluene (B28343) have shown that the reaction rate can be dependent on the concentrations of the aromatic substrate, the chloromethylating agent, and the Lewis acid catalyst. nih.gov These studies suggest that the formation of the electrophile can be the rate-determining step. nih.gov

Thermodynamic data, such as activation energies and enthalpies of reaction, are crucial for understanding the feasibility and energy profile of these reactions. While specific thermodynamic data for reactions involving 2-(chloromethyl)-4-fluoro-1-methoxybenzene are not widely available in the provided search results, general principles of physical organic chemistry can be applied. The stability of intermediates, such as the benzylic carbocation in Sₙ1 reactions, directly impacts the activation energy of that step. ncert.nic.in Computational chemistry methods are often employed to calculate these thermodynamic parameters and to model the transition states of the reactions.

Influence of Solvent, Temperature, and Catalyst on Reaction Mechanisms

The reaction mechanism and outcome of transformations involving 2-(chloromethyl)-4-fluoro-1-methoxybenzene are significantly influenced by the reaction conditions.

Solvent: The polarity and protic/aprotic nature of the solvent play a critical role in nucleophilic substitution reactions. As previously mentioned, polar protic solvents favor the Sₙ1 mechanism by stabilizing the ionic intermediates, while polar aprotic solvents tend to favor the Sₙ2 pathway. quora.comncert.nic.in In cross-coupling reactions, the solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic species. chemrxiv.org

Temperature: Temperature affects the rate of chemical reactions, with higher temperatures generally leading to faster reactions. google.com However, temperature can also influence the selectivity of a reaction. For instance, in chloromethylation, higher temperatures can promote the formation of unwanted diarylmethane byproducts. google.com In some cases, different reaction temperatures can favor different mechanistic pathways. uu.nluu.nl

Catalyst: The choice of catalyst is paramount in many reactions involving 2-(chloromethyl)-4-fluoro-1-methoxybenzene. In chloromethylation, the Lewis acid catalyst polarizes the C=O bond in formaldehyde, generating a more potent electrophile. wikipedia.orgstackexchange.com The strength of the Lewis acid can influence the reaction rate and selectivity. dur.ac.uk In cross-coupling reactions, the palladium catalyst and its associated ligands are central to the entire catalytic cycle. The electronic and steric properties of the ligands can be fine-tuned to optimize the reaction's efficiency and selectivity. nih.gov

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules for Pharmaceutical Research

The fluoromethoxy-substituted phenyl motif is a desirable feature in many modern therapeutic agents due to its ability to favorably modulate properties such as metabolic stability, binding affinity, and bioavailability.

The 2-(chloromethyl)-4-fluoro-1-methoxybenzene scaffold is a key intermediate in the synthesis of complex therapeutic agents. The reactive benzylic chloride handle allows for its covalent attachment to other molecular fragments, building up the core structure of a drug candidate.

A notable example is its role as a precursor in the synthesis of Edivoxetine (a selective norepinephrine reuptake inhibitor). While some documented syntheses utilize the bromo-analogue, 2-(bromomethyl)-4-fluoro-1-methoxybenzene, the underlying principle remains the same. The 4-fluoro-2-methoxybenzyl unit, derived from these precursors, constitutes a significant portion of the final drug structure. The synthesis involves the nucleophilic substitution of the halide by a carbanion, effectively coupling the building block with another complex fragment to form a new carbon-carbon bond, a critical step in elaborating the final drug-like scaffold.

Table 1: Properties of Edivoxetine

| Property | Value |

|---|---|

| IUPAC Name | (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol |

| Molecular Formula | C₁₈H₂₆FNO₄ |

| Molecular Weight | 339.4 g/mol |

| Therapeutic Class | Norepinephrine Reuptake Inhibitor |

| Development Status | Investigated for ADHD and depression |

Data sourced from PubChem.

The incorporation of fluorine and methoxy (B1213986) groups can significantly alter the pharmacological profile of a molecule. The primary strategy for introducing the 4-fluoro-2-methoxyphenyl moiety from 2-(Chloromethyl)-4-fluoro-1-methoxybenzene into larger, bioactive molecules hinges on the reactivity of its chloromethyl group.

This benzylic chloride is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2). This allows for the straightforward attachment of the entire fluoromethoxybenzene unit to molecules containing suitable nucleophiles, such as:

Alcohols (ROH) or phenols (ArOH) to form ether linkages.

Amines (RNH₂) to form secondary or tertiary amines.

Thiols (RSH) to form thioethers.

Carbanions (e.g., from enolates) to form new carbon-carbon bonds.

This "building block" approach is highly efficient, as it installs the desired fluorine and methoxy substituents in a single, predictable step, avoiding the often harsh or non-selective conditions required for direct fluorination or methoxylation of a complex, late-stage intermediate.

Precursor for Advanced Materials Development

The same reactivity that makes 2-(Chloromethyl)-4-fluoro-1-methoxybenzene valuable in pharmaceutical synthesis also allows for its use in creating advanced polymers and materials with tailored properties.

The chloromethyl group is the key to integrating this compound into polymer structures. It can be incorporated into polymer architectures in two primary ways:

As an Initiator: Benzylic halides are effective initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP) . nih.govresearchgate.net In this role, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene can initiate the polymerization of various monomers (like styrenes or acrylates), resulting in polymer chains that each have a 4-fluoro-2-methoxybenzyl group at one end. nih.govmdpi.com This method allows for precise control over polymer molecular weight and architecture, creating well-defined materials where the functional end-group can influence bulk properties or be used for further reactions, such as creating block copolymers.

Via Post-Polymerization Modification: This strategy involves first synthesizing a polymer with reactive sites, and then attaching the 4-fluoro-2-methoxybenzyl group. For example, a polymer containing hydroxyl or amine groups can be reacted with 2-(Chloromethyl)-4-fluoro-1-methoxybenzene to graft the functional moiety onto the polymer side chains. umn.edunih.gov This approach is useful for modifying the surface properties of existing polymers or for creating functional materials where the density of the fluoromethoxybenzene group along the polymer backbone can be controlled. umn.edunih.gov

While not a monomer itself, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene can be chemically converted into a polymerizable monomer. The chloromethyl group can be transformed into a variety of polymerizable functional groups through established organic reactions. For instance, it could be converted into:

A styrenic monomer by reaction with a vinylating agent.

An acrylate (B77674) or methacrylate monomer by substitution with an appropriate hydroxyalkyl acrylate or methacrylate.

The synthesis of new fluorinated monomers is a crucial step in developing novel fluoropolymers with specific properties for applications like hydrophobic coatings. umn.edursc.org By converting 2-(Chloromethyl)-4-fluoro-1-methoxybenzene into a custom monomer, specialty polymers and resins can be prepared where every repeating unit contains the 4-fluoro-2-methoxyphenyl side chain, maximizing its influence on the final material's properties.

The incorporation of the 4-fluoro-2-methoxybenzene moiety into a polymer backbone can be used to tune the material's optical and electrical properties. rsc.org Fluorinated polymers are known for their unique characteristics, and the specific combination of fluorine and a methoxy group on the aromatic ring provides a means to finely adjust these properties. rsc.orgfluoropolymers.eumdpi.com

Optical Properties: The presence of fluorine atoms in a polymer often lowers its refractive index and can increase its transparency and optical clarity. The aromatic ring itself contributes to the polymer's UV absorption characteristics. By systematically incorporating this building block, materials with specific refractive indices for applications in optics and coatings can be designed.

Electrical Properties: Fluoropolymers are typically excellent electrical insulators and possess low dielectric constants. mdpi.com The high electronegativity of fluorine leads to strong C-F bonds and low polarizability, which is desirable for materials used in microelectronics and high-frequency applications. The methoxy group, being electron-donating, contrasts with the electron-withdrawing nature of fluorine, creating a dipole that could be exploited in piezoelectric or other functional materials. The precise control over the placement and density of these functional groups allows for the tuning of the final polymer's dielectric properties.

Table 2: General Influence of Functional Groups on Polymer Properties

| Functional Group | Typical Influence on Polymer Properties |

|---|---|

| Fluorine | Increases thermal and chemical stability, lowers surface energy (hydrophobicity), lowers refractive index, lowers dielectric constant. nih.govmdpi.com |

| Methoxy (on Aromatic Ring) | Acts as an electron-donating group, can influence electronic properties (HOMO/LUMO levels), may increase polarity and affect solubility. |

| Aromatic Ring (Side Chain) | Increases glass transition temperature (Tg), enhances thermal stability, influences optical properties (UV absorption, refractive index). researchgate.net |

Role in the Synthesis of Agrochemicals and Fine Chemicals

The primary role of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene in synthesis is to introduce the 4-fluoro-2-methoxybenzyl group into a target molecule. The chloromethyl group is a reactive site that readily participates in nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Key Reactions in the Synthesis of Agrochemical and Fine Chemical Intermediates:

Etherification: The compound can react with alcohols or phenols to form ethers. This is a common strategy to link the fluorinated benzyl (B1604629) moiety to other parts of a larger molecule. The resulting ether linkage is generally stable, making it a suitable backbone for complex chemical structures.

Alkylation: It can be used to alkylate a variety of nucleophiles, such as amines, thiols, and carbanions. This versatility allows for the construction of a wide range of derivatives, which can then be further elaborated into final products.

Hypothetical Applications in Agrochemical Synthesis:

Based on the known structures of existing agrochemicals, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene could serve as a key intermediate in the synthesis of:

Fungicides: The 4-fluoro-2-methoxybenzyl moiety could be incorporated into strobilurin or SDHI (succinate dehydrogenase inhibitor) class fungicides. In these molecules, the fluorinated aromatic ring can enhance the binding to the target site and improve the compound's systemic properties within the plant.

Herbicides: Certain classes of herbicides feature substituted benzyl groups. The introduction of the 4-fluoro-2-methoxybenzyl group could lead to new herbicidal candidates with improved selectivity and potency.

Insecticides: The structural unit could be part of novel insecticides, where the fluorine and methoxy substituents contribute to the molecule's insecticidal activity and favorable toxicological profile.

Role in Fine Chemical Synthesis:

In the realm of fine chemicals, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene is a versatile starting material for producing more complex, multi-functional molecules. These fine chemicals may not be end products themselves but rather crucial intermediates for the pharmaceutical, materials science, and specialty chemical industries. The reactivity of the chloromethyl group allows for its use in multi-step synthetic sequences to build up molecular complexity.

Research Findings Summary

| Reactant Type | Bond Formed | Potential Product Class |

| Alcohols/Phenols | C-O (Ether) | Agrochemical/Fine Chemical Intermediates |

| Amines | C-N (Amine) | Biologically Active Molecules |

| Thiols | C-S (Thioether) | Specialty Chemicals |

| Carbanions | C-C | Complex Organic Scaffolds |

This interactive table summarizes the key synthetic transformations involving 2-(Chloromethyl)-4-fluoro-1-methoxybenzene and their potential applications.

Unfortunately, after conducting exhaustive searches for detailed experimental or high-quality predicted spectroscopic data for "2-(Chloromethyl)-4-fluoro-1-methoxybenzene," the necessary specific information to generate the requested scientifically accurate article with data tables is not available in the public domain or accessible scientific databases.

The strict requirement for detailed research findings, including specific chemical shifts, coupling constants, fragmentation patterns, and discussions of 2D NMR techniques solely for this compound, cannot be met without access to its actual analytical data. While general principles of these analytical techniques and data for analogous compounds are available, creating an article based on such information would be speculative and would not adhere to the instruction of focusing solely on "2-(Chloromethyl)-4-fluoro-1-methoxybenzene."

To provide a thorough, informative, and scientifically accurate article as instructed, access to experimental spectra or peer-reviewed analysis of this specific compound is essential. Without this foundational data, it is not possible to construct the detailed content and data tables required for each subsection of the provided outline.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the analysis of non-volatile and thermally labile compounds. For a compound such as 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, LC-MS is instrumental in confirming its molecular weight and identifying impurities that may not be amenable to gas chromatography.

In a typical LC-MS workflow, the compound is first separated from other components in a mixture via liquid chromatography. The separated analyte then enters the mass spectrometer, where it is ionized. Given the structure of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. APCI, for instance, is particularly effective for relatively nonpolar compounds and can be used to generate the molecular ion peak.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene (molecular formula C₈H₈ClFO), the expected monoisotopic mass is approximately 174.02 g/mol . guidechem.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum, particularly with MS/MS techniques, can further validate the structure by showing characteristic losses, such as the loss of a chloromethyl group. The development of LC-MS methods for related fluorinated aromatic impurities, such as 3,4-difluoronitrobenzene, demonstrates the technique's capability for trace-level detection and quantification in active pharmaceutical ingredients. mdpi.comnih.gov

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | Reversed-Phase HPLC | Separation based on polarity. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for retaining nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the compound and separate it from impurities. |

| Ionization Source | APCI or ESI (Positive Mode) | To generate charged molecules for MS detection. |

| MS Detection | Single Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification; Full Scan for impurity identification. |

| Monitored Ion (m/z) | ~174 (M+H)⁺ or other adducts | To specifically detect and quantify the target compound. |

Table 1: Illustrative LC-MS Parameters for 2-(Chloromethyl)-4-fluoro-1-methoxybenzene Analysis.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is the cornerstone for separating 2-(Chloromethyl)-4-fluoro-1-methoxybenzene from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile organic compounds. The separation of halogenated and fluorinated aromatic compounds can be particularly challenging due to their similar physicochemical properties. escholarship.org For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, reversed-phase HPLC is the most common mode.

The unique selectivity of fluorinated stationary phases (e.g., pentafluorophenyl or fluorodecyl phases) has shown significant advantages in separating halogenated aromatic compounds and their isomers. scispace.comchromatographyonline.comnih.gov These phases can offer different retention mechanisms compared to standard C18 columns, exploiting interactions specific to fluorinated molecules. chromatographyonline.com Purity analysis is typically performed using a UV detector, set at a wavelength where the benzene (B151609) ring exhibits strong absorbance.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. For purity assessment of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, a UPLC method would allow for the rapid separation and detection of even trace-level impurities that might co-elute in a standard HPLC run. The increased peak capacity is especially valuable for resolving closely related isomers or degradation products.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given its structure, 2-(Chloromethyl)-4-fluoro-1-methoxybenzene is sufficiently volatile for GC analysis. This method provides high-resolution separation and is often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification. The separation of positional isomers of fluorinated compounds is a known challenge, but specialized capillary columns, including those with trifluoromethyl-functionalized stationary phases, have been developed to enhance selectivity. jiangnan.edu.cn GC-MS is particularly useful for identifying volatile impurities by comparing their mass spectra to established libraries. nih.gov

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Primary Application |

| HPLC | C18 or Pentafluorophenyl (PFP) | Acetonitrile/Water | UV-Vis | Purity assessment, quantification. |

| UPLC | Sub-2 µm C18 or PFP | Acetonitrile/Water | UV-Vis, MS | High-resolution purity, impurity profiling. |

| GC | DB-5, HP-5ms (nonpolar), or specialized fluorinated phase | Helium or Hydrogen | FID, MS | Purity, residual solvent analysis, volatile impurity identification. |

Table 2: Comparison of Chromatographic Techniques for 2-(Chloromethyl)-4-fluoro-1-methoxybenzene Analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure by probing functional groups and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include C-H stretching from the aromatic ring and the methoxy (B1213986) and chloromethyl groups, C=C stretching from the benzene ring, and strong absorptions corresponding to the C-F, C-Cl, and C-O-C (ether) bonds. The presence and position of these bands provide strong evidence for the compound's identity. For example, the IR spectra of related compounds like 4-bromo-2-fluoroanisole (B1265810) have been investigated to confirm their structure. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fluorinated and methoxy-substituted benzene ring in 2-(Chloromethyl)-4-fluoro-1-methoxybenzene will exhibit characteristic absorbance in the UV region, typically around 250-280 nm. This property is exploited for detection in HPLC and can also be used to confirm the presence of the aromatic chromophore.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Bond Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyl C-H (methoxy, chloromethyl) | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-O (ether linkage) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretch |

| C-F (aryl fluoride) | 1250 - 1100 | Stretch |

| C-Cl (alkyl chloride) | 800 - 600 | Stretch |

Table 3: Predicted Characteristic Infrared Absorption Bands for 2-(Chloromethyl)-4-fluoro-1-methoxybenzene.

Theoretical and Computational Studies on 2 Chloromethyl 4 Fluoro 1 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, these calculations can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) or the correlation-consistent basis set cc-pVTZ. researchgate.netaip.org

A geometry optimization for 2-(Chloromethyl)-4-fluoro-1-methoxybenzene using DFT would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process provides key structural parameters. For instance, the bond lengths and angles within the benzene (B151609) ring would be slightly distorted from those of an unsubstituted benzene molecule due to the electronic influence of the substituents. The C-Cl bond of the chloromethyl group and the C-F and C-O bonds of the fluoro and methoxy (B1213986) groups, respectively, would have characteristic lengths determined by their chemical environment.

Total energy calculations from DFT can be used to determine the relative stability of different conformations of the molecule, such as those arising from the rotation of the methoxy and chloromethyl groups. Furthermore, DFT can be employed to calculate various electronic properties that are indicative of the molecule's reactivity. These include the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher chemical reactivity. ijesit.comscispace.com

Table 1: Predicted Geometrical Parameters of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.8 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Lengths | ~1.39-1.41 Å |

Note: These are representative values based on calculations of similar substituted benzene molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate electronic structures and energies than DFT for smaller molecules, albeit at a higher computational cost. acs.orgacs.orgresearchgate.net

For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, high-level ab initio calculations could be used to refine the geometry and energies obtained from DFT. These methods are particularly useful for studying systems where electron correlation effects are significant. For example, ab initio calculations have been successfully used to study the reductive cleavage of substituted benzyl (B1604629) chlorides, providing insights into the stability of radical anions and the formation of complexes between benzyl radicals and chloride anions. acs.orgacs.org Such calculations could be applied to understand the electronic behavior of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene upon electron attachment, which is relevant to its potential role in certain chemical reactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular modeling and dynamics simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track the trajectories of all particles. This allows for the study of how the solvent influences the conformational preferences of the molecule. For instance, the rotational barriers of the methoxy and chloromethyl groups might be different in solution compared to the gas phase due to interactions with the solvent.

MD simulations are also invaluable for studying intermolecular interactions. mdpi.comresearchgate.net They can reveal how molecules of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene interact with each other and with solvent molecules. These interactions can include hydrogen bonding (if a protic solvent is used), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its solubility and boiling point. Conformational analysis of substituted anisoles has shown that the methoxy group's orientation is influenced by the nature and position of other substituents. youtube.com

Prediction of Reaction Pathways, Transition States, and Energy Barriers

A key application of computational chemistry is the elucidation of chemical reaction mechanisms. For 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, a primary reaction of interest is the nucleophilic substitution at the chloromethyl group.

Computational methods can be used to map out the potential energy surface for a given reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a saddle point on the potential energy surface and represents the highest energy point along the reaction pathway. wikipedia.orgnih.gov

For the reaction of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene with a nucleophile, computational chemists would model the approach of the nucleophile to the carbon atom of the chloromethyl group. They would then use algorithms to locate the transition state structure for the displacement of the chloride ion. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. Calculations for similar reactions, such as the solvolysis of substituted benzyl chlorides, have shown that the reaction can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism, depending on the substituents and the solvent. researchgate.netyoutube.com Given the primary nature of the benzylic chloride, an SN2-like mechanism is anticipated to be a likely pathway. researchgate.net

Table 2: Calculated Energy Profile for a Hypothetical SN2 Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 to +25 |

Note: These are hypothetical values to illustrate a typical energy profile for an SN2 reaction.

Analysis of Substituent Effects on Aromaticity and Reactivity

The presence of the chloromethyl, fluoro, and methoxy groups on the benzene ring significantly influences its aromaticity and reactivity. These effects can be rationalized through the concepts of inductive and resonance effects.

The methoxy group also has an electronegative oxygen atom that exerts a -I effect. However, the oxygen's lone pairs are readily delocalized into the benzene ring via a strong +R effect. This resonance donation is dominant, making the methoxy group a strong activating group and an ortho, para-director. vaia.comresearchgate.net

The chloromethyl group is generally considered to be weakly deactivating due to the inductive effect of the chlorine atom.

Aromaticity itself can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length alternation in the ring. Studies on substituted benzenes have shown that the introduction of substituents generally leads to a slight decrease in aromaticity compared to unsubstituted benzene. aip.orgresearchgate.netnih.gov The combined electronic effects of the three substituents in 2-(Chloromethyl)-4-fluoro-1-methoxybenzene would result in a unique aromatic character that can be precisely evaluated through computational analysis.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for 2-(Chloromethyl)-4-fluoro-1-methoxybenzene

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Research into the synthesis of 2-(chloromethyl)-4-fluoro-1-methoxybenzene is increasingly focused on developing more environmentally benign methodologies.

Current synthetic routes often rely on traditional chloromethylation and fluorination methods that may involve hazardous reagents and solvents. A key area of future research will be the replacement of these with greener alternatives. For instance, dimethyl carbonate (DMC), a non-toxic and biodegradable compound, is being explored as a green methylating agent for the synthesis of anisole derivatives, potentially replacing more hazardous reagents like dimethyl sulfate. google.com The use of solid acid catalysts, such as zeolites, in solvent-free or aqueous conditions presents a promising alternative to traditional Friedel-Crafts catalysts, which are often corrosive and difficult to recycle. google.com

| Synthetic Step | Traditional Method | Potential Green Alternative | Environmental Benefit |

|---|---|---|---|

| Methylation | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Reduced toxicity and improved biodegradability google.com |

| Catalysis | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous catalysts (e.g., Zeolites) | Catalyst recyclability, reduced waste google.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Anisole, 2-MeTHF) | Reduced toxicity and environmental persistence rsc.org |